molecular formula C26H22ClFN4O2 B2928739 4-chloro-N-{2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide CAS No. 1030127-04-8

4-chloro-N-{2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide

Cat. No.: B2928739
CAS No.: 1030127-04-8
M. Wt: 476.94
InChI Key: PUGWFMKXYDFIII-UHFFFAOYSA-N
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Description

4-chloro-N-{2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide (CAS 1030127-04-8) is a synthetic benzanilide derivative with a molecular formula of C26H22ClFN4O2 and a molecular weight of 476.94 g/mol. This compound is of significant interest in infectious disease research, particularly in the development of novel antiplasmodial and antibacterial agents. It is structurally related to a class of 4'-(piperazin-1-yl)benzanilides that have demonstrated potent, multi-stage activity against Plasmodium falciparum , the most pathogenic malaria parasite, and show promise in addressing the growing threat of artemisinin resistance . Furthermore, related derivatives have exhibited broad-spectrum antibacterial activity against critical Gram-positive and Gram-negative ESKAPE pathogens, which are a priority for the World Health Organization due to their extensive drug resistance . The piperazine moiety is a recognized pharmacophore in medicinal chemistry, known to contribute to favorable pharmacokinetic and physicochemical properties in drug discovery efforts, including for antiviral and central nervous system (CNS) targets . The core benzanilide structure is considered a "privileged scaffold" in medicinal chemistry, frequently serving as a key intermediate and centroid element in ligands designed to interact with a wide variety of biological receptors . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-chloro-N-[2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClFN4O2/c27-18-11-9-17(10-12-18)25(33)30-23-19-5-1-3-7-21(19)29-24(23)26(34)32-15-13-31(14-16-32)22-8-4-2-6-20(22)28/h1-12,29H,13-16H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGWFMKXYDFIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=C(C4=CC=CC=C4N3)NC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core The indole ring can be synthesized through the Fischer indole synthesis or the Biltz synthesis

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The indole core can be oxidized to form indole-3-carboxylic acid derivatives.

  • Reduction: Reduction reactions can be used to modify the piperazine ring.

  • Substitution: Substitution reactions can introduce different functional groups onto the benzamide moiety.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Indole-3-carboxylic acid derivatives.

  • Reduction: Reduced piperazine derivatives.

  • Substitution: Substituted benzamide derivatives.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may interact with biological targets, making it useful in studying biological processes.

  • Medicine: It has potential as a lead compound in drug discovery, particularly for developing new therapeutic agents.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets. The indole core and piperazine ring may interact with receptors or enzymes, leading to biological responses. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Modifications

The following table summarizes key structural analogs and their modifications:

Compound Name / ID Piperazine Substituent Indole Substituent Carbonyl-Linked Group Key Data
Target Compound 2-Fluorophenyl 4-Chlorobenzamide at C3 Piperazine-1-carbonyl N/A (Hypothetical)
11i 2-Oxo-2H-chromen-4-yl 1-(2,4-Dichlorobenzyl) Acrylonitrile Yield: 85.7%, m.p. N/A
D10 2-Fluorophenyl Quinoline-4-carbonyl Hydroxybenzamide NMR data reported
11a 2-Oxo-2H-chromen-4-yl 1-(2-Fluorobenzyl) Acrylonitrile Yield: 75%, m.p. 236.9–237.3°C
JJGW07 2-Methoxyphenyl Salicylamide derivative Butoxy linker α1-Adrenolytic activity
Compound 2-Chlorophenyl 1-Ethylindole Piperazine-1-carboxamide Molecular weight: 382.9
Key Observations:

Piperazine Substituents :

  • Electron-withdrawing groups (e.g., 2-fluorophenyl in the target compound and D10) may enhance receptor-binding affinity compared to electron-donating groups (e.g., 2-methoxyphenyl in JJGW07) .
  • Bulky substituents like coumarin (11i, 11a) reduce synthetic yields (~75–85%) compared to simpler aryl groups .

Indole Modifications :

  • Substitutions at the indole N1 (e.g., 2-fluorobenzyl in 11a vs. ethyl in ) influence lipophilicity and bioavailability. The target compound’s unsubstituted indole (except benzamide) may favor metabolic stability .
  • Acrylonitrile-linked analogs (11i, 11a) exhibit higher melting points (~210–237°C) compared to benzamide derivatives, suggesting stronger intermolecular interactions .

JJGW07’s α1-adrenolytic activity highlights the importance of piperazine-aryl interactions in receptor selectivity .

Melting Points and Yields:
  • 11a : m.p. 236.9–237.3°C, yield 75%
  • 7c () : m.p. 152.7–153.0°C, yield 66.2%
  • JJGW07: No m.p. reported, but adrenolytic activity suggests moderate solubility .

The target compound’s 4-chlorobenzamide group may lower its melting point compared to acrylonitrile derivatives (e.g., 11a) due to reduced polarity.

Functional Group Impact on Activity

  • Halogen Effects: Fluorine (target compound, D10) improves metabolic stability and electronegativity, enhancing receptor binding.
  • Carbonyl Linkers :
    • Benzamide (target compound) vs. acrylonitrile (11i): The former may exhibit slower hydrolysis rates, prolonging in vivo activity .

Biological Activity

4-chloro-N-{2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine moiety substituted with a 2-fluorophenyl group and an indole ring, which is known for its diverse biological activities. The structural formula is represented as follows:

C24H23ClFN3O3\text{C}_{24}\text{H}_{23}\text{Cl}\text{F}\text{N}_{3}\text{O}_{3}

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

  • Antitumor Activity :
    • Recent studies have indicated that derivatives of benzamide compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines with IC50 values ranging from 1.30 μM to 17.25 μM against HepG2 cells and other solid tumors .
  • Antimicrobial Activity :
    • The compound's structural analogs have been evaluated for their antimicrobial properties against Mycobacterium tuberculosis. Some derivatives demonstrated IC50 values between 1.35 μM and 2.18 μM, indicating potential as anti-tubercular agents .
  • Kinase Inhibition :
    • Compounds containing similar structural features have been identified as RET kinase inhibitors, showing moderate to high potency in ELISA-based assays. For example, one derivative exhibited strong inhibition of RET kinase activity at the molecular level .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells, contributing to its antitumor activity.
  • Targeting Specific Kinases : By inhibiting RET kinase, the compound disrupts signaling pathways essential for tumor growth and survival.

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • Study on Antitumor Activity : In a study evaluating various benzamide derivatives, one compound demonstrated a significant reduction in tumor growth in xenograft models, with a tumor growth inhibition (TGI) of approximately 48.89% compared to standard treatments .
  • Antimicrobial Evaluation : A series of substituted benzamides were synthesized and tested against Mycobacterium tuberculosis, with some compounds showing promising results that warrant further investigation for their potential use in tuberculosis treatment .

Data Tables

Activity Type IC50 Values (μM) Comments
Antitumor (HepG2 Cells)1.30Significant inhibitory activity
Antitubercular1.35 - 2.18Effective against Mycobacterium tuberculosis
Kinase InhibitionModerate to HighEffective RET kinase inhibitors

Q & A

How can researchers optimize the synthesis of 4-chloro-N-{2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide to improve yield and purity?

Answer:
Key steps include:

  • Coupling Reaction Optimization : Use dichloromethane (DCM) as a solvent with N,N-diisopropylethylamine (DIEA) to facilitate amide bond formation between the indole core and the piperazine-carbonyl moiety .
  • Purification : Employ flash chromatography (normal phase, 10% methanol/0.1% ammonium hydroxide) or crystallization with diethyl ether to isolate the target compound .
  • Substituent Compatibility : Substitute halogenated phenyl groups (e.g., 2-fluorophenyl) on piperazine early in the synthesis to avoid steric hindrance during subsequent steps .

What crystallographic techniques are recommended for confirming the 3D structure of this compound?

Answer:

  • X-ray Diffraction : Resolve crystal structures using single-crystal X-ray diffraction (SC-XRD) with data deposited in the Cambridge Crystallographic Data Centre (CCDC). Reference protocols from studies on analogous indole-piperazine hybrids .
  • Validation : Cross-validate with spectroscopic data (NMR, FT-IR) to confirm functional groups and spatial arrangement .

How should researchers design assays to evaluate its biological activity against neurological targets?

Answer:

  • Receptor Binding Assays : Use radioligand displacement assays (e.g., [³H]spiperone for dopamine D3 receptor binding) with HEK-293 cells expressing recombinant receptors .
  • Functional Cellular Assays : Measure intracellular Ca²⁺ flux or cAMP modulation in response to compound treatment to assess agonist/antagonist activity .
  • Dose-Response Analysis : Apply nonlinear regression to calculate IC₅₀ values, ensuring replicates (n ≥ 3) to account for variability .

What strategies are effective for structure-activity relationship (SAR) studies on the piperazine moiety?

Answer:

  • Substituent Variation : Synthesize derivatives with electron-withdrawing (e.g., -Cl, -F) or bulky groups (e.g., benzyl) on the piperazine ring to assess steric/electronic effects .
  • Bioisosteric Replacement : Replace the fluorophenyl group with thiophene or pyridine rings to evaluate π-π stacking interactions .
  • Pharmacophore Modeling : Use software like Schrödinger’s Phase to identify critical hydrogen-bonding and hydrophobic features .

What analytical methods are critical for assessing purity and stability?

Answer:

  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradient) with UV detection at 254 nm and ESI-MS for purity (>95%) and degradation product analysis .
  • Stability Studies : Incubate the compound in simulated gastric fluid (pH 2) and plasma at 37°C for 24 hours, monitoring degradation via LC-MS .

How can contradictions in biological activity data between in vitro and in vivo models be resolved?

Answer:

  • Orthogonal Assays : Validate in vitro receptor binding data with ex vivo autoradiography in tissue sections (e.g., rat brain or uterus) .
  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations post-administration to correlate exposure levels with observed efficacy .
  • Metabolite Screening : Identify active metabolites via liver microsome incubation and LC-MS/MS to explain discrepancies .

What methodologies are recommended for evaluating in vivo pharmacokinetics and toxicity?

Answer:

  • Telemetry in Rodents : Monitor uterine contractions or CNS activity in conscious rats after oral administration (1–10 mg/kg) to assess duration of action .
  • Acute Toxicity : Conduct OECD 423 guidelines with escalating doses (10–300 mg/kg) in mice, tracking mortality and organ histopathology .

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